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molecular formula C4H6N2S B167648 2-Amino-4-methylthiazole CAS No. 1603-91-4

2-Amino-4-methylthiazole

Cat. No. B167648
M. Wt: 114.17 g/mol
InChI Key: OUQMXTJYCAJLGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Procedure details

_The aim of this reaction is to synthesize material to check some ideas for route development and see if 'normal' Buchwald conditions is applicable here. IPC.s were taken and the reaction was monitored either by LCMS or HNMR (a crude sample dissolved in DMSO)._ 19/11-2015 14:00 A dried 250 mL rb-flask under nitrogen atmosphere was charged with 4-methylthiazol-2-amine (C0033995, BT250061) (6.61 g, 57.92 mmol), 6-bromopicolinic acid (C0013377, BT249846) (11.7 g, 57.92 mmol), TRIS(DIBENZYLIDENEACETONE)DIPALLADIUM(0) (C0007769, BT234652) (1.326 g, 1.45 mmol), dicyclohexyl(2',4',6'-triisopropyl-[1,1'-biphenyl]-2-yl)phosphane (C0018897, BT153355) (2.76 g, 5.79 mmol), SODIUM T-BUTOXIDE (C0006296, BT235115) (16.70 g, 173.76 mmol), Toluene (193 ml) was added and the suspension was heated and stirred at reflux (110 °C). Start heating 14:30 - IPC was taken after 18 h **IPC1 LCMS** , seems difficult to identify if any of the desired product was formed. Made an aqueous wash between citric acid/water and ethyl acetate, tedious separation, analysed the two phases IPC2 LCMS but still impossible to identify any product neither in the organic phase IPC3 LCMS. **No evidence of product formation.** The phases were discarded and the reaction judged as failed
Quantity
0.174 mol
Type
reagent
Reaction Step One
Quantity
0.193 L
Type
solvent
Reaction Step Two
Quantity
0.0579 mol
Type
reactant
Reaction Step Three
Quantity
0.0579 mol
Type
reactant
Reaction Step Four
Quantity
0.00579 mol
Type
catalyst
Reaction Step Five

Identifiers

CUSTOM
922
reaction index
NAME
1.3.1 [N-arylation with Ar-X] Bromo Buchwald-Hartwig amination
reaction type

Inputs

Step One
Name
Quantity
0.174 mol
Type
reagent
Smiles
CC(C)(C)[O-].[Na+]
Step Two
Name
Quantity
0.193 L
Type
solvent
Smiles
CC1=CC=CC=C1
Step Three
Name
Quantity
0.0579 mol
Type
reactant
Smiles
CC1=CSC(=N1)N
Step Four
Name
Quantity
0.0579 mol
Type
reactant
Smiles
C1=CC(=NC(=C1)Br)C(=O)O
Step Five
Name
Quantity
0.00579 mol
Type
catalyst
Smiles
CC(C)C1=CC(=C(C(=C1)C(C)C)C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4)C(C)C
Name
Quantity
0.00145 mol
Type
catalyst
Smiles
C1=CC=C(C=C1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C1=CC=C(C=C1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C1=CC=C(C=C1)/C=C/C(=O)/C=C/C2=CC=CC=C2.[Pd].[Pd]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
110 (± 10) °C
Other

Outcomes

Product
Name
Type
product
Smiles
CC1=CSC(=N1)NC2=CC=CC(=N2)C(=O)O
Measurements
Type Value Analysis
YIELD 0%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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